molecular formula C4H9ClN2O B12537414 (2R,3R)-2-amino-3-chlorobutanamide CAS No. 820253-35-8

(2R,3R)-2-amino-3-chlorobutanamide

Katalognummer: B12537414
CAS-Nummer: 820253-35-8
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: UNXFIYHOUZQUPW-GBXIJSLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-amino-3-chlorobutanamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties. It contains both an amino group and a chlorine atom attached to a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-amino-3-chlorobutanamide typically involves the stereospecific transformation of precursor molecules. One common method is the stereospecific reaction of (2R,3R)-2-amino-3-chlorobutanol with an appropriate amide-forming reagent under controlled conditions . This reaction often requires the use of protecting groups to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-amino-3-chlorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction can produce different amine or alcohol derivatives.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3R)-2-amino-3-chlorobutanamide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

820253-35-8

Molekularformel

C4H9ClN2O

Molekulargewicht

136.58 g/mol

IUPAC-Name

(2R,3R)-2-amino-3-chlorobutanamide

InChI

InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3+/m1/s1

InChI-Schlüssel

UNXFIYHOUZQUPW-GBXIJSLDSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N)N)Cl

Kanonische SMILES

CC(C(C(=O)N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.